molecular formula C58H92N10O13 B11929633 Val-Cit-PAB-MMAF

Val-Cit-PAB-MMAF

カタログ番号: B11929633
分子量: 1137.4 g/mol
InChIキー: DLDKFGYKTRRVEL-XCNCODNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a cytotoxic payload (Monomethyl auristatin F). This compound is designed to be cleaved by specific enzymes within target cells, releasing the cytotoxic agent to exert its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .

化学反応の分析

Types of Reactions

Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Applications in Cancer Therapy

Val-Cit-PAB-MMAF is predominantly used in the formulation of ADCs, which deliver cytotoxic agents directly to cancer cells. This targeted approach reduces harm to healthy tissues and enhances the overall therapeutic index. The compound has shown promise in preclinical studies and is currently being explored in clinical trials for various malignancies .

Key Benefits:

  • Targeted Delivery : Focuses cytotoxic effects on tumor cells.
  • Selective Release : The cleavable linker ensures drug activation inside cancer cells.
  • High Potency : Effective at low doses due to the potency of monomethyl auristatin F.

Comparative Analysis with Other Compounds

The following table summarizes key compounds related to this compound, highlighting their structural characteristics and unique features:

Compound NameStructure/Linker TypeUnique Features
MC-Val-Cit-PAB-MMAFValine-Citrulline-PAB + MMAFEnhanced stability and targeted delivery
Val-Ala-MMAEValine-Alanine + Monomethyl Auristatin EDifferent payload with similar mechanism
Val-Cit-PE38Valine-Citrulline + Pseudomonas exotoxinUtilizes a different toxin for ADC applications
MC-Val-Cit-DM1Valine-Citrulline + Maytansinoid DM1Alternative payload with distinct cytotoxicity

This compound stands out due to its specific enzymatic cleavage mechanism, which ensures targeted drug release compared to other linkers that may not provide similar specificity or efficacy .

Case Studies and Research Findings

  • Stability and Cleavage Studies : Research has demonstrated that Val-Cit linkers exhibit favorable stability in plasma while allowing rapid release of the active drug upon reaching target tissues. In vitro studies using purified neutrophil elastase indicated that the Val-Cit linker was readily cleaved, releasing free monomethyl auristatin E, whereas non-cleavable linkers did not show similar behavior .
  • Preclinical Efficacy : In xenograft models, ADCs utilizing this compound demonstrated significant anti-tumor activity with minimal toxicity. For instance, studies showed that ADC treatments led to substantial tumor inhibition compared to control groups, indicating the compound's potential as an effective therapeutic agent .
  • Clinical Trials : Several ADCs incorporating this compound are currently undergoing clinical trials to evaluate their safety and efficacy across various cancer types. These trials aim to establish optimal dosing regimens and assess long-term outcomes in patients .

作用機序

Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:

類似化合物との比較

Val-Cit-PAB-MMAF is unique due to its specific cleavage by Cathepsin B and its potent cytotoxic payload. Similar compounds include:

This compound stands out for its specific enzymatic cleavage and potent cytotoxic effects, making it a valuable component in targeted cancer therapies.

生物活性

Val-Cit-PAB-MMAF (Valine-Citrulline-P-Aminobenzylcarbamate-Monomethyl Auristatin F) is an antibody-drug conjugate (ADC) that has garnered attention for its potential in targeted cancer therapy. This compound utilizes a cleavable linker system designed to enhance the stability and efficacy of the drug while minimizing systemic toxicity. The following sections provide an overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure that incorporates a valine-citrulline (Val-Cit) linker connected to the cytotoxic agent MMAF. The mechanism of action involves the selective delivery of MMAF to cancer cells via specific antibodies that target tumor-associated antigens. Upon internalization, the linker is cleaved by cathepsin enzymes, releasing MMAF and inducing apoptosis in targeted cells.

2. Stability and Cleavage Characteristics

The stability of this compound in biological systems is crucial for its therapeutic efficacy. Research indicates that the linker exhibits high stability in circulation, with significant cleavage occurring primarily within the tumor microenvironment due to elevated levels of cathepsin B.

Linker Type Cleavage Mechanism Stability in Plasma Efficacy (IC50)
Val-Cit-PABCathepsin BHigh0.5 nM
EVCitCathepsin BVery High0.2 nM

The data suggests that while both linkers are effective, EVCit provides superior stability and efficacy compared to Val-Cit .

3. Antitumor Activity

This compound has demonstrated potent antitumor activity in various preclinical models. In studies involving xenograft mouse models, this compound showed significant tumor regression compared to controls.

Case Study: MORAb-202

MORAb-202 is an ADC utilizing this compound linked to a humanized anti-folate receptor alpha antibody. In vitro assays revealed:

  • Cell Line Sensitivity : MORAb-202 exhibited IC50 values ranging from 0.1 to 1 nM across multiple folate receptor-positive cancer cell lines.
  • In Vivo Efficacy : In xenograft models, treatment with MORAb-202 resulted in a 70% reduction in tumor volume compared to untreated controls after three weeks of administration .

4. Pharmacokinetics

Pharmacokinetic studies have shown that this compound maintains a favorable profile with prolonged circulation time and effective tumor accumulation:

Parameter Value
Half-life (t1/2)12 days
Clearance Rate (CL)0.7 mL/h/kg
Area Under Curve (AUC)15,225 h·mg/mL

These pharmacokinetic properties indicate that this compound can achieve sustained therapeutic concentrations in target tissues while minimizing systemic exposure .

5. Conclusion

This compound represents a significant advancement in the field of ADCs, combining a stable linker with a potent cytotoxic payload to enhance therapeutic efficacy against cancer cells while reducing off-target effects. Ongoing research continues to explore its full potential in clinical settings, with promising results from preclinical studies paving the way for future applications in oncology.

Further studies are necessary to optimize dosing regimens and evaluate long-term outcomes in clinical trials, ensuring that this compound can be effectively integrated into cancer treatment protocols.

特性

分子式

C58H92N10O13

分子量

1137.4 g/mol

IUPAC名

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1

InChIキー

DLDKFGYKTRRVEL-XCNCODNBSA-N

異性体SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

正規SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。